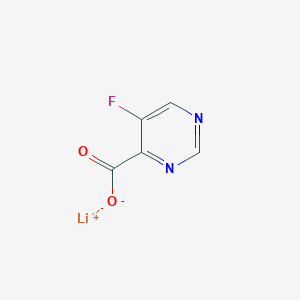

Lithium;5-fluoropyrimidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Fluoropyrimidines, such as fluorouracil (FU) and capecitabine, are a mainstay of chemotherapy regimens for a wide variety of malignancies . The genetic polymorphism in the genes encoding the enzyme dihydropyrimidine dehydrogenase (DPD) may result in a decrease or loss of enzyme activity which may lead to the accumulation of medicines, their metabolites and potential toxicity .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing character, which influences their reactivity and basicity. Lithium;5-fluoropyrimidine-4-carboxylate serves as a precursor in the synthesis of various fluoropyridines, including those substituted with fluorine-18, which are used as imaging agents in radiobiology .

Radiobiology and Imaging Agents

In radiobiology, fluorine-18 labeled compounds are pivotal for local radiotherapy of cancer. Lithium;5-fluoropyrimidine-4-carboxylate can be utilized to create F-18 substituted pyridines, which are potential imaging agents for diagnosing and monitoring various biological processes .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties. Lithium;5-fluoropyrimidine-4-carboxylate could be used to synthesize fluorine-containing compounds that serve as active ingredients in agricultural chemistry, enhancing physical, biological, and environmental attributes .

Pharmaceutical Applications

Pyrimidines are a core structure in many drug molecules due to their broad biological activity. Lithium;5-fluoropyrimidine-4-carboxylate, with its pyrimidine base, is a valuable building block in the synthesis of drugs targeting a wide range of conditions, including antimicrobial, antiviral, anticancer, and anti-inflammatory diseases .

Central Nervous System (CNS) Therapeutics

The pyrimidine scaffold is important for CNS-active agents due to its electron-rich aromatic nature. Lithium;5-fluoropyrimidine-4-carboxylate can be employed in the development of compounds acting as calcium channel blockers, antidepressants, and other CNS-targeted therapies .

Medicinal Chemistry Properties Enhancement

Lithium;5-fluoropyrimidine-4-carboxylate can be used to improve the medicinal chemistry properties of drug candidates. Its incorporation into molecules can enhance potency, affinity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a versatile chemotype for future pharmaceuticals .

Wirkmechanismus

Target of Action

The compound “Lithium;5-fluoropyrimidine-4-carboxylate” is a combination of lithium and 5-fluoropyrimidine-4-carboxylate.

Lithium: primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is involved in various cellular processes, including cell structure, gene expression, cell proliferation, and apoptosis . IMPA plays a role in the phosphatidylinositol signaling pathway .

5-Fluoropyrimidine-4-carboxylate: is a fluorinated pyridine, which is often used in the synthesis of pharmaceuticals

Mode of Action

Lithium interacts with its targets, GSK-3 and IMPA, leading to their inhibition . This inhibition can lead to enhanced activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in various neurological disorders .

Biochemical Pathways

Lithium’s inhibition of GSK-3 and IMPA affects several downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Pharmacokinetics

Lithium is known to have a narrow therapeutic window, necessitating careful monitoring of blood levels .

Result of Action

Lithium’s action results in neuroprotective effects, preserving neuronal function and improving memory in animal models of dementia . It also has anti-inflammatory and antioxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium;5-fluoropyrimidine-4-carboxylate. For instance, genetic variations in enzymes involved in the metabolism of fluoropyrimidines can affect their toxicity and efficacy . Additionally, the efficacy of lithium can be influenced by blood levels, which can be affected by factors such as diet, hydration status, and kidney function .

Eigenschaften

IUPAC Name |

lithium;5-fluoropyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2.Li/c6-3-1-7-2-8-4(3)5(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGZOFPXCNFNEQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=NC=N1)C(=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FLiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)

![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)

![(E)-3-(5-chlorothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2358951.png)

![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)

![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2358955.png)

![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)